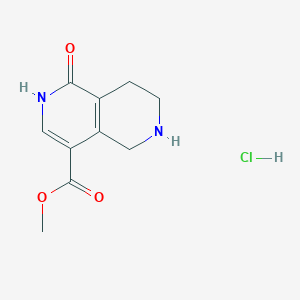

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride

Description

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate hydrochloride is a bicyclic heteroaromatic compound featuring a partially hydrogenated naphthyridine core. The molecule comprises a fused pyridine and piperidine ring system, with a methyl ester group at position 4 and a ketone at position 1. The hydrochloride salt enhances its crystallinity and solubility, making it suitable for structural characterization via X-ray crystallography and spectroscopic methods.

Properties

IUPAC Name |

methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c1-15-10(14)8-5-12-9(13)6-2-3-11-4-7(6)8;/h5,11H,2-4H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBOXEWNVACWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Bischler-Napieralski reaction, where a precursor such as an amino ketone is cyclized using reagents like phosphorus oxychloride . The resulting intermediate is then treated with methanol to yield the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine diones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in synthesizing more complex molecules.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound to naphthyridine derivatives using reagents like potassium permanganate. |

| Reduction | Reduces the ketone group to an alcohol using catalytic hydrogenation. |

| Substitution | Introduces different substituents at various positions on the naphthyridine ring using alkyl halides or acyl chlorides. |

Chemistry

In synthetic organic chemistry, Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate; hydrochloride serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to undergo varied chemical transformations makes it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine can inhibit bacterial growth and may be effective against resistant strains.

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through specific molecular interactions.

Medicine

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate; hydrochloride is being explored as a therapeutic agent due to its ability to interact with biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways.

- Potential Therapeutic Uses : It is being investigated for applications in treating conditions such as cancer and infections.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of materials used in various sectors.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical lab explored the anticancer effects of this compound on various cancer cell lines. The results showed that treatment with Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine resulted in a marked decrease in cell viability and an increase in apoptotic markers.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other naphthyridine derivatives, particularly those modified at the ketone position, substituent groups, and hydrogenation states. Below is a detailed comparison with two closely related compounds:

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

- Structural Differences :

- A benzyl group at position 6 and a chlorine atom at position 2 replace the ketone at position 1.

- The hydrogenation state remains identical (5,6,7,8-tetrahydro).

- Physicochemical Properties :

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate Hydrochloride

- Structural Differences :

- An additional hydrogenation at position 1 (hexahydro vs. tetrahydro).

- The ketone group is at position 2 instead of position 1.

- Physicochemical Properties :

Table 1: Comparative Physicochemical Data

*Note: Direct experimental data for the target compound is absent; estimates are based on structural analogs.

Analytical and Structural Characterization Insights

Spectral Data Interpretation

- Spectral Trends: IR spectra of naphthyridine derivatives typically show strong carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and ester C-O stretches near 1250 cm⁻¹. The ketone position (1 vs. 2) may shift these bands slightly . NMR data (¹H and ¹³C) would distinguish hydrogenation states and substituent positions, with deshielding effects observed for aromatic protons in non-hydrogenated regions .

Crystallographic Tools

- Software like SHELXL and WinGX are critical for refining crystal structures of hydrochloride salts, leveraging high-resolution data to resolve hydrogen-bonding networks and salt formation .

- ORTEP-3 graphical interfaces aid in visualizing molecular geometry and intermolecular interactions, particularly for comparing torsion angles between analogs .

Biological Activity

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride has the following chemical structure:

- Molecular Formula : C12H12ClN2O3

- Molecular Weight : 270.68 g/mol

- CAS Number : 116047-26-8

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a range of biological activities including:

- Anticancer Effects : Compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines.

- Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory responses.

- Antimicrobial Activity : Certain naphthyridine compounds exhibit antibacterial and antifungal properties.

The anticancer mechanisms attributed to methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine derivatives include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases (G0/G1 or G2), preventing cancer cell proliferation.

Case Studies and Research Findings

- Study on Human Cancer Cell Lines :

- Mechanistic Insights :

Comparative Biological Activity Table

| Compound Name | Type of Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride | Anticancer | 5 | HeLa |

| Canthin-6-one | Anticancer | 1.58 | DU145 |

| Aaptamine | Anticancer | 10.47 | H1299 |

Q & A

Q. What are the common synthetic pathways for preparing Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions, starting with the construction of the naphthyridine core. For example, cyclization of appropriately substituted precursors (e.g., dihydropyridines or pyrimidines) under acidic or basic conditions is a key step. The final conversion to the hydrochloride salt is achieved via treatment with HCl in a polar solvent (e.g., methanol or ethanol), followed by recrystallization to enhance purity .

Q. Why is the hydrochloride salt form preferred in research applications?

The hydrochloride salt improves aqueous solubility and stability, critical for in vitro and in vivo studies. Protonation of the basic nitrogen in the naphthyridine ring enhances solubility in biological buffers, facilitating pharmacokinetic profiling and dose-response experiments .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : To confirm structural integrity, particularly the presence of the methyl ester and tetrahydro-naphthyridine ring.

- HPLC/MS : For purity assessment and quantification using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid).

- X-ray Crystallography : To resolve stereochemical ambiguities in the tetrahydro ring system .

Advanced Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity while minimizing batch-to-batch variability?

Adopt a split-plot design (as in ) to account for variables like synthesis batches, biological replicates, and assay conditions. For example:

- Main plots : Different synthesis batches.

- Subplots : Biological replicates (e.g., cell lines or animal models).

- Sub-subplots : Assay time points or dose concentrations.

Use ANOVA to statistically isolate variability sources and ensure reproducibility .

Q. What strategies resolve contradictions in stability data across different biological assays?

- Controlled Degradation Studies : Expose the compound to stressors (light, heat, pH extremes) and monitor degradation products via LC-MS.

- Activity Correlation : Compare stability profiles (e.g., half-life in plasma vs. buffer) with bioactivity loss over time.

- Multi-Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based assays vs. enzymatic activity) .

Q. How should environmental impact studies be structured for this compound?

Follow the INCHEMBIOL framework ():

Abiotic Fate : Measure hydrolysis/photolysis rates in water and soil.

Biotic Fate : Assess microbial degradation using OECD 301 guidelines.

Ecotoxicology : Test acute toxicity in Daphnia magna and chronic effects on algal growth.

| Parameter | Method | Key Metrics |

|---|---|---|

| Hydrolysis Half-life | pH 7.4 buffer, 25°C, HPLC analysis | Degradation products identified |

| Algal Growth Inhibition | OECD 201, 72-hour exposure | EC50 values for biomass reduction |

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes/receptors.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- ADMET Prediction : Tools like SwissADME estimate permeability, metabolic stability, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.